molecular formula C12H13NO3 B8585851 Ethyl 4-oxo-3-phenylazetidine-2-carboxylate

Ethyl 4-oxo-3-phenylazetidine-2-carboxylate

Cat. No.: B8585851
M. Wt: 219.24 g/mol
InChI Key: YKRQZOLHQGQJOE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The azetidinone ring is a crucial structural component in many bioactive molecules, including antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-3-phenylazetidine-2-carboxylate typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes to Schiff bases. This method is advantageous due to its high yield and the ability to produce the compound on a large scale . The reaction conditions often include the use of a base such as triethylamine and solvents like methylene chloride at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods: For industrial production, the synthesis of this compound can be optimized to avoid costly separation steps and improve overall yield. Techniques such as catalytic optimization and the use of readily available starting materials are employed to make the process more economical and scalable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions are usually carried out under controlled conditions to prevent the degradation of the azetidinone ring. Solvents like dichloromethane and methanol are commonly used, and reactions are often performed at low temperatures to maintain the integrity of the compound .

Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-oxo-3-phenylazetidine-2-carboxylate is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-oxo-3-phenylazetidine-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-9(11(14)13-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,13,14)

InChI Key

YKRQZOLHQGQJOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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